REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:16]3[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=3[N:14]3[C:10](=[N:11][N:12]=[CH:13]3)[CH2:9][N:8]=2)=[CH:5][CH:6]=1.[CH2:22]=[O:23]>C1(C)C(C)=CC=CC=1>[OH:23][CH2:22][C:13]1[N:14]2[C:15]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=3[C:7]([C:4]3[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=3)=[N:8][CH2:9][C:10]2=[N:11][N:12]=1
|
Name
|
estazolam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NN=C2N1C1=C(C(=NC2)C2=CC=CC=C2)C=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |